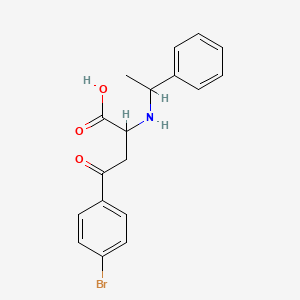

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

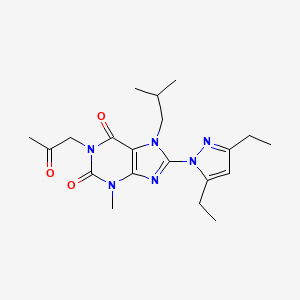

The compound “4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid” is a complex organic molecule. It contains a bromophenyl group, a phenylethylamino group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the butanoic acid backbone. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation due to its size and polarizability .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromophenyl group might undergo reactions typical of aryl halides, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a carboxylic acid group could result in the compound being acidic. The bromophenyl group could increase the compound’s molecular weight and potentially its boiling point .科学的研究の応用

Heterocyclic Compound Synthesis

4-(4-Bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid and related compounds serve as key starting materials for synthesizing a variety of heterocyclic compounds. For instance, the reaction with carbon nucleophiles leads to Michael adducts, which are then used to create pyridazinone, furanone, 1,2-oxazin-5-one, 1.2-diazapine, pyrane, and hydroxyl pyridine derivatives. This illustrates the compound's utility in generating structurally diverse molecules with potential biological activities (El-hashash & Rizk, 2016).

Supramolecular Synthons in Crystal Engineering

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a related compound, demonstrates significant potential in crystal engineering. Its ability to form distinct supramolecular synthons, such as hetero R 2 2(8) synthons, highlights its role in developing materials with tailored physical properties. This application is crucial for advancing materials science, particularly in the design of novel molecular architectures (Prakash Shet M et al., 2018).

Antibacterial Compound Development

Research into the antimicrobial properties of derivatives synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid underscores its importance in medicinal chemistry. These studies provide a foundation for developing novel antibacterial agents, addressing the pressing need for new treatments in the face of antibiotic resistance. The exploration of aroylacrylic acids, pyridazinones, and furanones derivatives exemplifies this compound's versatility as a precursor for bioactive molecules with potential therapeutic applications (El-hashash et al., 2015).

Optical Gating and Nanofluidic Devices

The compound's derivatives demonstrate unique properties in the optical gating of nanofluidic devices. By utilizing photolabile protecting groups, researchers have shown that it's possible to control the permselective transport of ionic species with light. This innovative application highlights the potential of 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid and its derivatives in developing advanced materials for controlled release, sensing, and information processing, contributing significantly to the fields of nanotechnology and materials science (Ali et al., 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c1-12(13-5-3-2-4-6-13)20-16(18(22)23)11-17(21)14-7-9-15(19)10-8-14/h2-10,12,16,20H,11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAINNIDDTZARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2876780.png)